3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine
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Overview
Description
3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with pyridin-4-yl and pyridin-3-ylmethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine can be achieved through several methods. One common approach involves the reaction of pyridazine derivatives with pyridine-based reagents under specific conditions. For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines with high regiocontrol . Another method involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, which enables the efficient synthesis of pyridazines under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. Common industrial methods may include continuous flow synthesis and the use of automated reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce pyridazine derivatives with reduced functional groups. Substitution reactions can result in various substituted pyridazines with different functional groups.
Scientific Research Applications
3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity .
Mechanism of Action
The mechanism of action of 3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . Additionally, it may interact with microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine derivatives: These compounds are known for their biological activities, including anticancer and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their potential as CDK2 inhibitors and anticancer agents.
Substituted pyridinyl derivatives: These compounds are investigated for their anti-tubercular activity and other medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S/c1-2-12(10-17-7-1)11-20-15-4-3-14(18-19-15)13-5-8-16-9-6-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAZCFDDYTYMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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